Regioisomeric Methyl Substitution: Structural Differentiation of the 4,7-Dimethyl Pattern from the Commercial 4,6-Dimethyl Analog
The target compound bears methyl groups at positions 4 and 7 of the quinazoline ring, distinguishing it from the closest commercially catalogued screening compound, the 4,6-dimethyl isomer (ChemDiv ID 8561-07579) . This regioisomeric variation alters the electronic and steric environment of the quinazoline core, as reflected in the distinct InChI Key between the two isomers . In erlotinib-based quinazoline-pyrimidine series, changing the substitution position profoundly modulates antiproliferative potency and target selectivity, with specific disubstituted derivatives achieving potencies comparable to erlotinib while fully abrogating EGFR inhibition [1].
| Evidence Dimension | Quinazoline methyl substitution position |
|---|---|
| Target Compound Data | 4,7-dimethyl substitution on quinazoline ring (CAS 924864-54-0; ChemSpider ID 12214622) |
| Comparator Or Baseline | 4,6-dimethyl isomer (ChemDiv ID 8561-07579); MW 361.38, identical molecular formula C20H16FN5O |
| Quantified Difference | Positional isomerism (7-methyl vs. 6-methyl); distinct InChI Key; divergent supplier cataloguing; no biological activity data is publicly available for either isomer to quantify functional consequence |
| Conditions | Computational structural comparison based on chemical identifiers and commercial catalogue entries |
Why This Matters
For procurement, specifying the 4,7-dimethyl substitution is essential: the 4,6-dimethyl isomer is commercially stocked as a screening compound, and interchange without verifying positional identity may yield a different chemical entity with uncharacterized biological properties.
- [1] Chen YF, et al. Development of erlotinib derivatives as CIP2A-ablating agents independent of EGFR activity. US Patent US20150246891A1. View Source
